Decahydronaphthalene-2-carbaldehyde
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Overview
Description
Decahydronaphthalene-2-carbaldehyde, also known as this compound, is an organic compound with the molecular formula C11H18O. It is a derivative of decahydronaphthalene, which is a bicyclic hydrocarbon. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decahydronaphthalene-2-carbaldehyde can be synthesized through several methods. One common method involves the Parikh-Doering oxidation procedure. In this method, decahydronaphthol is dissolved in a mixture of dry dichloromethane and subjected to oxidation . The reaction conditions typically involve the use of oxidizing agents such as pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) under anhydrous conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using similar oxidizing agents. The reaction is carried out in controlled environments to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Decahydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include PCC, PDC, and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Decahydronaphthalene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is employed in the study of biochemical pathways and enzyme reactions.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of decahydronaphthalene-2-carbaldehyde involves its interaction with various molecular targets. In biochemical pathways, it can act as a substrate for enzymes, leading to the formation of different products. The aldehyde group in the compound is highly reactive, allowing it to participate in various chemical reactions, including oxidation and reduction .
Comparison with Similar Compounds
Decahydronaphthalene-2-carbaldehyde can be compared with other similar compounds such as:
Decahydronaphthalene (Decalin): A bicyclic hydrocarbon used as an industrial solvent.
Naphthalene: An aromatic hydrocarbon used in the production of phthalic anhydride and as a moth repellent.
Tetralin: A hydrogenated derivative of naphthalene used as a solvent and in hydrogenation reactions.
Uniqueness: this compound is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its parent hydrocarbon, decahydronaphthalene. This reactivity makes it valuable in organic synthesis and various industrial applications.
Properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h8-11H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTMZKTTWVWRNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CC(CCC2C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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